

# An In-depth Technical Guide to N-Hexacosane-D54

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## Compound of Interest

Compound Name: N-Hexacosane-D54

Cat. No.: B12395656

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Hexacosane-D54**, a deuterated form of the long-chain alkane n-hexacosane. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and discusses its primary applications in research and development.

## Core Properties and Specifications

**N-Hexacosane-D54** is a saturated hydrocarbon in which all 54 hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug metabolism studies.

## Quantitative Data Summary

The table below summarizes the key quantitative data for **N-Hexacosane-D54** and its non-deuterated analogue, n-hexacosane, for comparative analysis.

Property	N-Hexacosane-D54	n-Hexacosane
CAS Number	1219803-91-4[1][2]	630-01-3[1][2]
Chemical Formula	C <sub>26</sub> D <sub>54</sub>	C <sub>26</sub> H <sub>54</sub>
Molecular Weight	421.04 g/mol [3]	366.71 g/mol
Melting Point	No experimental data available	55-58 °C
Boiling Point	No experimental data available	412.2 - 420 °C
Physical State	Solid at room temperature	White crystalline solid

## Synthesis and Purification

The synthesis of **N-Hexacosane-D54** typically involves the catalytic exchange of hydrogen for deuterium in n-hexacosane.

## Experimental Protocol: Catalytic H/D Exchange

This protocol is a general method for the perdeuteration of long-chain alkanes and can be adapted for the synthesis of **N-Hexacosane-D54**.

Materials:

- n-Hexacosane
- Heavy water (D<sub>2</sub>O)
- Platinum on carbon (Pt/C) catalyst (5-10%)
- High-pressure reactor
- Hexane (or other suitable organic solvent)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- **Reaction Setup:** In a high-pressure reactor, combine n-hexacosane and a Pt/C catalyst (typically 5-10% by weight of the alkane).
- **Deuterium Source:** Add a significant excess of heavy water ( $D_2O$ ) to the reactor. The  $D_2O$  serves as the deuterium source for the exchange reaction.
- **Reaction Conditions:** Seal the reactor and heat it to a temperature range of 150-200°C. The reaction is typically run for 24-72 hours under constant stirring to ensure efficient mixing and contact between the reactants and the catalyst.
- **Workup:** After the reaction is complete, cool the reactor to room temperature.
- **Extraction:** Transfer the reaction mixture to a separatory funnel. Extract the deuterated product with hexane. The organic layer will contain the **N-Hexacosane-D54**, while the catalyst and  $D_2O$  will remain in the aqueous phase or as a solid.
- **Drying:** Wash the organic layer with brine and then dry it over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.
- **Purification:** Filter off the drying agent. The solvent can be removed under reduced pressure to yield the crude **N-Hexacosane-D54**.

## Purification

Further purification of **N-Hexacosane-D54** can be achieved by the following methods, which are also standard for its non-deuterated counterpart.

- **Vacuum Distillation:** This method is effective for separating the long-chain alkane from any lower-boiling impurities.
- **Recrystallization:** Dissolve the crude product in a minimal amount of a hot solvent (e.g., diethyl ether or a hydrocarbon solvent) and allow it to cool slowly. The purified **N-Hexacosane-D54** will crystallize out of the solution, leaving impurities behind.

## Analytical Characterization

The identity, purity, and isotopic enrichment of **N-Hexacosane-D54** are typically confirmed using a combination of spectroscopic and spectrometric techniques.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and isotopic purity of **N-Hexacosane-D54**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

Typical GC-MS Parameters:

- Injector Temperature: 250-300°C
- Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 300-320°C.
- Carrier Gas: Helium at a constant flow rate.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Scan Range: A mass range that includes the molecular ions of both the deuterated and any residual non-deuterated species (e.g., m/z 50-500).

The mass spectrum of **N-Hexacosane-D54** will show a molecular ion peak ( $M^+$ ) at m/z 420, confirming the incorporation of 54 deuterium atoms. The isotopic enrichment can be calculated by comparing the peak intensities of the deuterated and non-deuterated molecular ions.

## Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the deuteration of the molecule.

- $^1\text{H}$  NMR (Proton NMR): In a fully deuterated sample of **N-Hexacosane-D54**, the proton signals characteristic of n-hexacosane (typically in the 0.8-1.3 ppm range) should be absent or significantly diminished. The absence of these signals confirms the high level of deuteration.

- $^2\text{H}$  NMR (Deuterium NMR): A deuterium NMR spectrum will show signals corresponding to the deuterium atoms in the molecule, providing direct evidence of deuteration. For **N-Hexacosane-D54**, a broad signal would be expected in the aliphatic region.

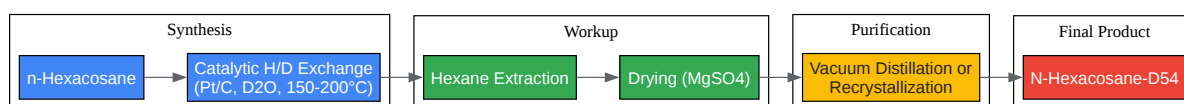
## Applications in Research and Drug Development

**N-Hexacosane-D54** serves as a crucial tool in several areas of scientific research:

- **Internal Standard:** Due to its chemical similarity to n-hexacosane but distinct mass, it is an ideal internal standard for quantitative analysis of long-chain alkanes by GC-MS or LC-MS. This is particularly useful in metabolomics and environmental analysis.
- **Tracer Studies:** In drug metabolism and pharmacokinetic studies, deuterated compounds are used as tracers to follow the metabolic fate of molecules without the need for radioactive labeling. The deuterium label allows for the differentiation of the administered compound from its endogenous counterparts.
- **Neutron Scattering:** Perdeuterated molecules are used in small-angle neutron scattering (SANS) experiments to study the structure and dynamics of complex biological and chemical systems.

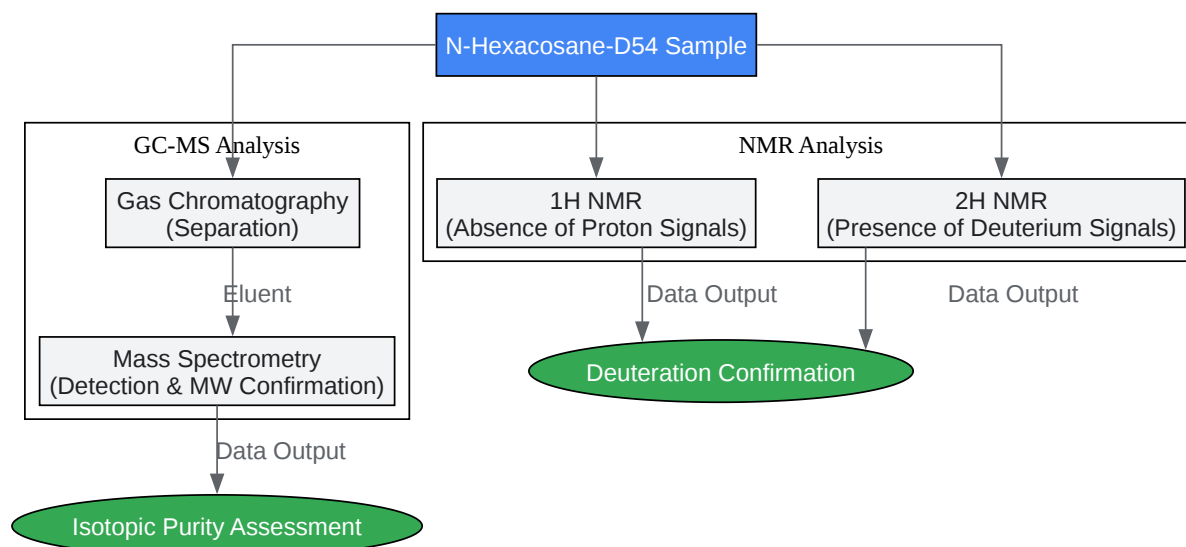
## Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of **N-Hexacosane-D54**.



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Caption: Synthesis workflow for **N-Hexacosane-D54**.



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Caption: Analytical workflow for **N-Hexacosane-D54**.

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## References

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